![molecular formula C13H9N3S2 B13106369 3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione CAS No. 112107-41-2](/img/structure/B13106369.png)
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione is a heterocyclic compound that belongs to the class of triazine derivatives. This compound is characterized by a fused ring system consisting of a pyridine ring and a triazine ring, with a phenyl group attached to the triazine ring. The dithione functionality adds unique chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione can be achieved through several methods. One common approach involves the reaction of acyl isothiocyanates with pyridin-2-amine. The reaction is typically carried out in a one-pot process at room temperature using solvents such as acetone . The optimized reaction conditions include the use of 1 mmol of acyl chloride, 1 mmol of potassium selenocyanate, and 1 mmol of pyridin-2-amine in acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiol or thioether functionalities.
Substitution: The phenyl group and other substituents on the triazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dithione group may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-pyrido[1,2-a][1,3,5]triazine-2-selenone: Similar structure but contains a selenone group instead of a dithione group.
Pyrido[1,2-a][1,3,5]triazine-7,9-dicarbonitriles: Contains additional nitrile groups, leading to different chemical properties.
Uniqueness
3-Phenyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione is unique due to its dithione functionality, which imparts distinct redox properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
112107-41-2 |
|---|---|
Formule moléculaire |
C13H9N3S2 |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
3-phenylpyrido[1,2-a][1,3,5]triazine-2,4-dithione |
InChI |
InChI=1S/C13H9N3S2/c17-12-14-11-8-4-5-9-15(11)13(18)16(12)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
DVHSJECGPPRWQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=S)N=C3C=CC=CN3C2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
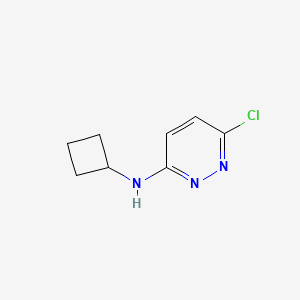
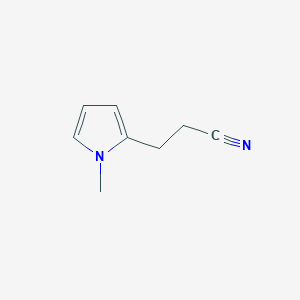
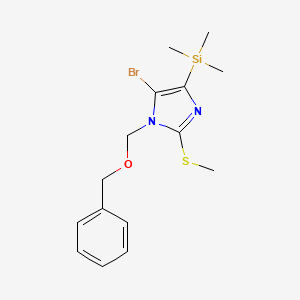
![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
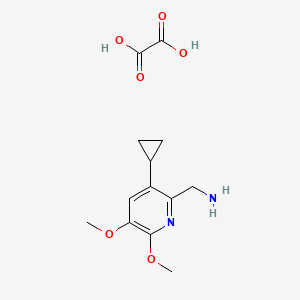
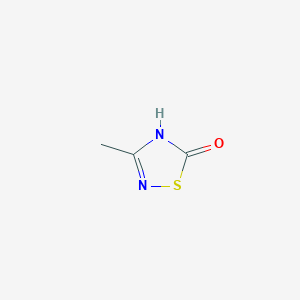
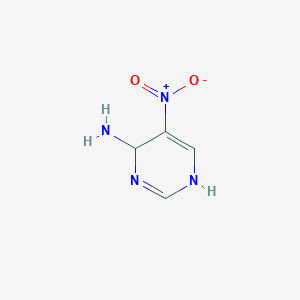
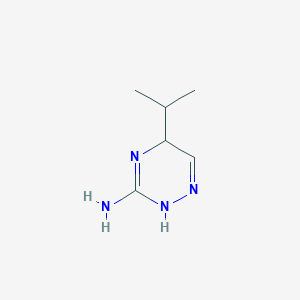
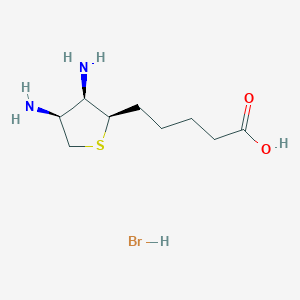

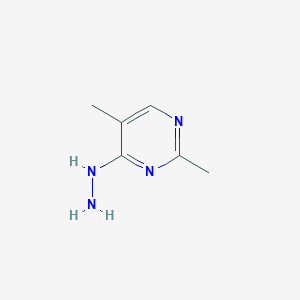

![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
